N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide
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Description
Scientific Research Applications
Microwave-Induced Synthesis of Fluorobenzamides
A study discusses the synthesis of fluorobenzamides, emphasizing the importance of fluorine atoms in enhancing antimicrobial activity. Although the specific compound is not directly mentioned, this research illustrates the broader context of fluorobenzamide derivatives in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).
Asymmetric Synthesis of Fluorocyclopropanes
Another study highlights the synthesis of fluorine-containing cyclopropanes, which are of significant interest in medicinal chemistry due to their biological activity and improved metabolic profile. This research provides insight into the challenges and strategies in incorporating fluorine atoms into bioactive compounds, suggesting potential relevance to the synthesis and application of compounds similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide (Pons et al., 2021).
Synthesis and Structural Analysis of Pyridazinone Derivatives
Research on the synthesis, crystal structure, and spectroscopic studies of new pyridazinone derivatives sheds light on the structural and electronic properties of such compounds. While the study focuses on a different derivative, it underscores the interest in pyridazinone derivatives for their potential applications in pharmaceutical and material sciences (Kalai et al., 2021).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
A study on iron-catalyzed, fluoroamide-directed C-H fluorination highlights a novel approach to introducing fluorine atoms into organic molecules. This method could be relevant for the synthesis of fluorinated compounds, including this compound, by offering a mild and efficient pathway for fluorination (Groendyke, AbuSalim, & Cook, 2016).
Metabolic Activation of Pyrazinone-containing Thrombin Inhibitor
In a study exploring the metabolic activation of a pyrazinone-containing thrombin inhibitor, insights into the biotransformation and potential drug development implications of pyrazinone derivatives are provided. This research could inform the development and safety evaluation of pharmaceuticals based on the pyrazinone structure (Singh et al., 2003).
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZOWEJYOLMMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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